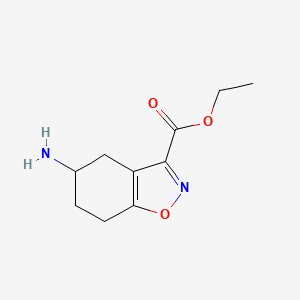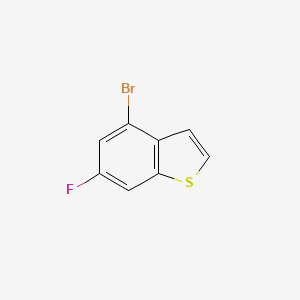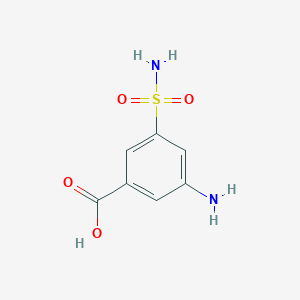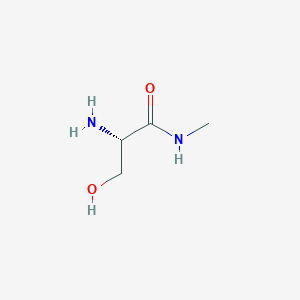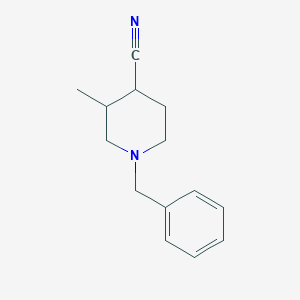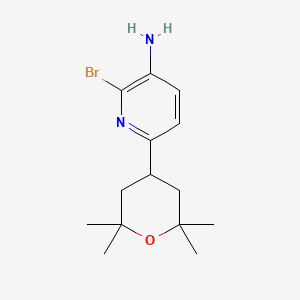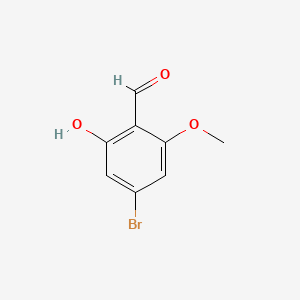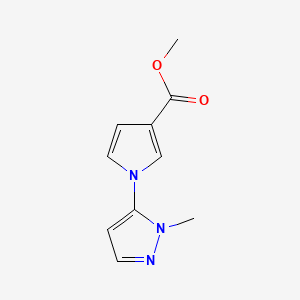![molecular formula C9H13ClN2O2 B13979213 7-(2-Chloroacetyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13979213.png)
7-(2-Chloroacetyl)-1,7-diazaspiro[3.5]nonan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-Chloroacetyl)-1,7-diazaspiro[3.5]nonan-2-one is a spirocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a spiro linkage, which is a type of chemical structure where two rings are connected through a single atom. The presence of the chloroacetyl group adds to its reactivity and potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Chloroacetyl)-1,7-diazaspiro[3.5]nonan-2-one typically involves the reaction of chloroacetyl chloride with a suitable diazaspiro compound. One common method involves the use of 1,4-dioxane as a solvent, where chloroacetyl chloride is added dropwise to a well-stirred solution of the diazaspiro compound . The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors to maintain consistent reaction conditions, as well as the implementation of purification techniques such as crystallization and chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-(2-Chloroacetyl)-1,7-diazaspiro[3.5]nonan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different oxidation states and functional groups.
Cyclization Reactions: The spirocyclic structure allows for potential cyclization reactions, forming new ring systems.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce ketones or carboxylic acids.
Applications De Recherche Scientifique
7-(2-Chloroacetyl)-1,7-diazaspiro[3
Chemistry: As a building block for the synthesis of more complex spirocyclic compounds.
Medicine: Explored for its potential use as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 7-(2-Chloroacetyl)-1,7-diazaspiro[3.5]nonan-2-one involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to act as covalent inhibitors of the KRAS G12C protein, a known driver of oncogenic alterations in human cancer . The compound binds covalently to the cysteine residue in the switch-II pocket of KRAS G12C, inhibiting its activity and thereby exerting an anti-tumor effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one:
2-Oxa-7-azaspiro[3.5]nonane: A related spirocyclic compound used in medicinal chemistry.
Uniqueness
7-(2-Chloroacetyl)-1,7-diazaspiro[3.5]nonan-2-one is unique due to the presence of the chloroacetyl group, which enhances its reactivity and potential for chemical modifications. This makes it a valuable compound for the development of new derivatives with diverse biological and chemical properties.
Propriétés
Formule moléculaire |
C9H13ClN2O2 |
|---|---|
Poids moléculaire |
216.66 g/mol |
Nom IUPAC |
7-(2-chloroacetyl)-1,7-diazaspiro[3.5]nonan-2-one |
InChI |
InChI=1S/C9H13ClN2O2/c10-6-8(14)12-3-1-9(2-4-12)5-7(13)11-9/h1-6H2,(H,11,13) |
Clé InChI |
MFMZNTVONHQGPX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC12CC(=O)N2)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Aminospiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B13979135.png)

